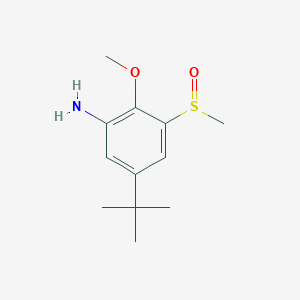![molecular formula C21H16F2O4 B8516789 3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid CAS No. 406728-87-8](/img/structure/B8516789.png)
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid is an organic compound with the molecular formula C21H16F2O4. It is a derivative of benzoic acid, where two 4-fluorobenzyloxy groups are attached to the 3 and 4 positions of the benzoic acid core. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzoic acid and 4-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 3,4-dihydroxybenzoic acid is reacted with 4-fluorobenzyl bromide under reflux conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields.
化学反応の分析
Types of Reactions
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
4-Fluorobenzoic acid: A simpler derivative with a single fluorine atom.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains both fluorine and trifluoromethyl groups.
Benzoic acid: The parent compound without any fluorine or benzyloxy groups.
Uniqueness
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid is unique due to the presence of two 4-fluorobenzyloxy groups, which impart distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and as a valuable tool in biochemical research.
特性
CAS番号 |
406728-87-8 |
|---|---|
分子式 |
C21H16F2O4 |
分子量 |
370.3 g/mol |
IUPAC名 |
3,4-bis[(4-fluorophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C21H16F2O4/c22-17-6-1-14(2-7-17)12-26-19-10-5-16(21(24)25)11-20(19)27-13-15-3-8-18(23)9-4-15/h1-11H,12-13H2,(H,24,25) |
InChIキー |
UCYVQCCPNOQKRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)O)OCC3=CC=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















